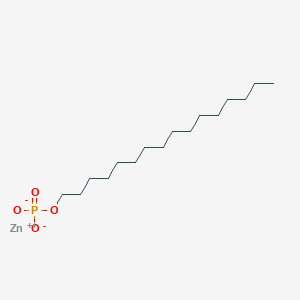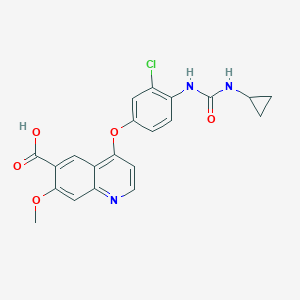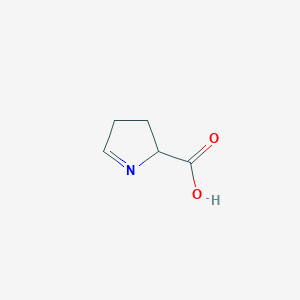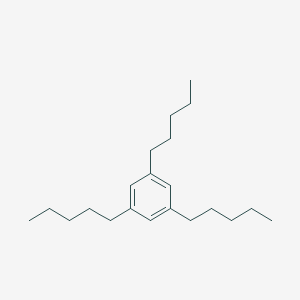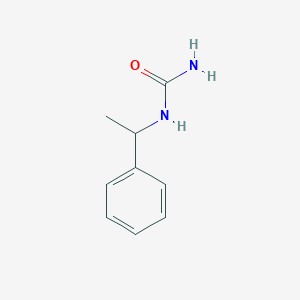
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful for a variety of purposes, including in the field of biochemistry and pharmacology. In
作用機序
The mechanism of action of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves its ability to interact with ROS and undergo a photo-induced electron transfer (PET) process. This results in the production of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The unique properties of this compound make it a highly sensitive and specific probe for the detection of ROS in biological systems.
生化学的および生理学的効果
Studies have shown that 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- does not have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal probe for the detection of ROS, as it does not interfere with the normal functioning of biological systems.
実験室実験の利点と制限
One of the main advantages of using 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- in lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying a variety of physiological processes and diseases. However, the use of this compound is limited by its relatively high cost and the need for specialized equipment for fluorescence detection.
将来の方向性
There are a number of potential future directions for research involving 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another potential direction is the use of this compound in vivo, for the detection of ROS in living organisms. Finally, there is also potential for the use of this compound in the development of new therapies for diseases that involve ROS-mediated damage.
合成法
The synthesis of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves the reaction of 2,3,5-triphenylcyclopentadienone with Lawesson's reagent. This reaction results in the formation of the trithiapentalene ring system. The synthesis of this compound has been extensively studied and optimized, and it is now possible to produce it in high yields and purity.
科学的研究の応用
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes and diseases.
特性
CAS番号 |
16094-76-1 |
|---|---|
製品名 |
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- |
分子式 |
C23H16S3 |
分子量 |
388.6 g/mol |
IUPAC名 |
3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H |
InChIキー |
LEKKUXBSJQYDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
同義語 |
2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



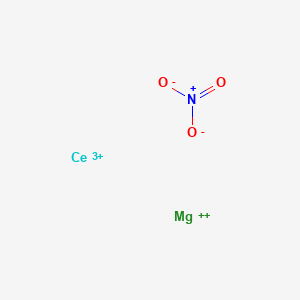
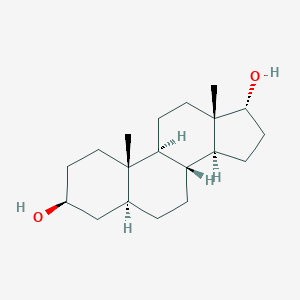
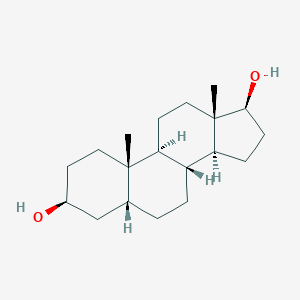
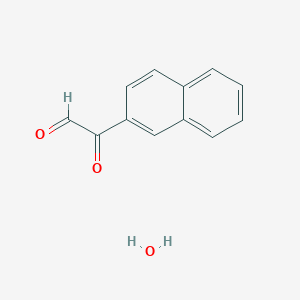
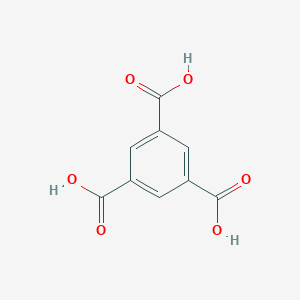
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)
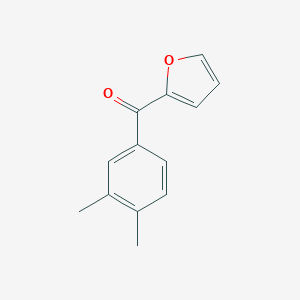
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
